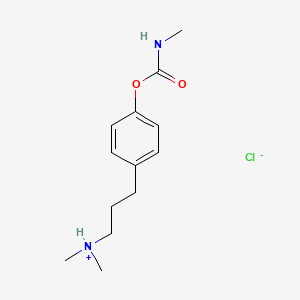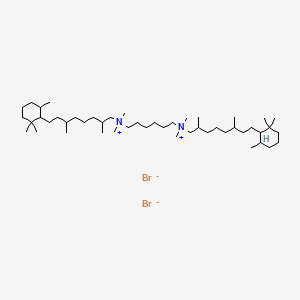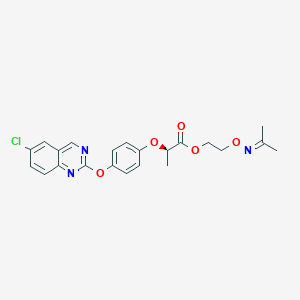
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, industrial synthesis would involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazasiline oxides, while reduction could produce phenazasiline hydrides. Substitution reactions can result in various substituted phenazasiline derivatives .
Aplicaciones Científicas De Investigación
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- include:
Phenazasiline, 5,10-dihydro-10,10-dimethyl-5-(phenylmethyl)-: Another phenazasiline derivative with different substituents.
10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A structurally related compound with similar properties.
Uniqueness
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These unique properties make it valuable for various applications in scientific research and industry .
Propiedades
Número CAS |
76-51-7 |
|---|---|
Fórmula molecular |
C26H23NSi |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
5-ethyl-10,10-diphenylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C26H23NSi/c1-2-27-23-17-9-11-19-25(23)28(21-13-5-3-6-14-21,22-15-7-4-8-16-22)26-20-12-10-18-24(26)27/h3-20H,2H2,1H3 |
Clave InChI |
GAYTWVJPIWOSDS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)
